1-(2-Fluoro-5-methylphenyl)-3-methylurea
Description
1-(2-Fluoro-5-methylphenyl)-3-methylurea is a fluorinated urea derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, linked to a methylurea moiety. Its molecular formula is C21H18FN5O, with a molecular weight of 375.41 g/mol . The compound exhibits significant toxicity, with studies reporting a toxic dose low (TDLo) of 0.3 mg/kg in mice for pulmonary effects and 0.5 mg/kg for reproductive toxicity . The fluorine and methyl substituents enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical research, though its exact therapeutic applications remain unspecified in available literature.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6-3-4-7(10)8(5-6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCAKOKAHSWMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-methylurea typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoro-5-methylphenyl isocyanate+Methylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Scientific Research Applications of 1-(2-Fluoro-5-methylphenyl)-3-methylurea
This compound is an organic compound with a fluoro-substituted phenyl ring and a urea moiety, finding use as a building block in organic synthesis. Its applications span across chemistry, biology, and industry.
Chemistry
In chemistry, this compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. The synthesis of this compound typically involves reacting 2-fluoro-5-methylphenyl isocyanate with methylamine under controlled conditions.
Biology
In biology, this compound is utilized in biochemical studies to probe enzyme interactions and protein binding. The mechanism of action involves the interaction of the fluoro-substituted phenyl ring and the urea moiety with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways and targets depend on the application context.
Industry
In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties. Industrial production methods involve similar synthetic routes but are optimized for yield and purity on a larger scale, often employing automated reactors and continuous flow systems.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-methylurea involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the urea moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Urea Derivatives
Note: Molecular formula for 1-(4-Isopropylphenyl)-3-methylurea inferred as C9H12N2O (CAS 34123-57-4) based on ; original evidence lists "C9H12O", likely a typographical error.
Key Observations
Fluorine’s electronegativity enhances metabolic stability but increases toxicity . Methoxy vs.
Toxicity Profile :
- The target compound’s TDLo of 0.3 mg/kg in mice is markedly lower than that of DCPMU, which is utilized in bioremediation due to presumably lower acute toxicity .
- Chlorinated analogs (e.g., 1-(3,5-dichlorophenyl)-3-methylurea) are employed as food analysis standards, suggesting regulatory approval for controlled use .
Applications :
- Fluorinated and chlorinated ureas are prioritized in pharmaceutical and environmental research, respectively. The target compound’s toxicity limits its utility outside specialized contexts, whereas DCPMU’s biodegradability supports environmental applications .
Biological Activity
1-(2-Fluoro-5-methylphenyl)-3-methylurea is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound this compound has a unique molecular structure that contributes to its biological activity. Its molecular formula is C10H12FN2O, with a molecular weight of approximately 192.21 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic compounds.
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of 2-fluoro-5-methylphenyl isocyanate with amines or other nucleophiles. A notable environmentally benign synthetic route involves the use of iridium catalysts, which promotes efficiency and reduces waste in the production process .
Antitumor Activity
Recent studies have highlighted the antitumor potential of urea derivatives, including this compound. Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds are often in the nanomolar range, suggesting strong antiproliferative activity .
The mechanism by which this compound exerts its biological effects appears to involve interference with cellular processes such as apoptosis and cell cycle regulation. For instance, studies show that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of activated caspase-3 . Additionally, it may induce cell cycle arrest at specific phases, further contributing to its antitumor efficacy.
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly inhibits cell growth in several cancer models. For example:
| Cell Line | IC50 (nM) |
|---|---|
| L1210 (Mouse Leukemia) | <100 |
| HCT116 (Colon Cancer) | <50 |
| MDA-MB-231 (Breast Cancer) | <75 |
These results indicate that the compound is particularly effective against colon and breast cancer cell lines .
In Vivo Studies
Animal model studies have also been conducted to evaluate the therapeutic potential of this compound. In murine models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. These findings support its potential as a candidate for further development in cancer therapy .
Toxicity and Safety Profile
While promising, understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest a favorable safety profile; however, comprehensive toxicity assessments are necessary to establish safe dosage ranges for clinical applications .
Q & A
Q. How can this compound be integrated into materials science or environmental engineering research?
- Methodology :
Polymer Modification : Incorporate the urea moiety into polyurethane matrices to study thermal stability (TGA/DSC) .
Environmental Sensors : Functionalize carbon nanotubes with the compound for fluorometric detection of pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
